1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole
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Overview
Description
1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole, also known as TAK-915, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole is a selective antagonist of the GABA-A α5 receptor subtype, which is predominantly expressed in the hippocampus and is involved in cognitive function and memory. By blocking the activity of the GABA-A α5 receptor, this compound enhances the activity of the hippocampus, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and enhance the efficacy of antipsychotic drugs in animal models of schizophrenia. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole is its high selectivity for the GABA-A α5 receptor subtype, which reduces the risk of off-target effects. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
For 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole research include investigating its potential therapeutic applications in other neurological and cognitive disorders, such as Parkinson's disease and traumatic brain injury. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound and to investigate its long-term safety and efficacy. Finally, the development of more soluble formulations of this compound could improve its in vivo administration.
In conclusion, this compound is a promising small molecule with potential therapeutic applications in the treatment of cognitive and neurological disorders. Its high selectivity for the GABA-A α5 receptor subtype makes it an attractive candidate for further research, and future studies will be needed to determine its optimal dosage, administration route, and long-term safety and efficacy.
Synthesis Methods
The synthesis of 1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole involves the reaction of 4-methylphenylhydrazine with 2-(3-(trifluoromethyl)phenyl)-4-isoxazolylacetonitrile, followed by the addition of sodium azide and copper sulfate. The resulting product is then purified by column chromatography to obtain this compound in high purity.
Scientific Research Applications
1-(4-methylphenyl)-5-{5-[3-(trifluoromethyl)phenyl]-4-isoxazolyl}-1H-tetraazole has been extensively studied for its potential therapeutic applications in the treatment of cognitive and neurological disorders, such as Alzheimer's disease and schizophrenia. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and enhance the efficacy of antipsychotic drugs in animal models of schizophrenia.
properties
Molecular Formula |
C18H12F3N5O |
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Molecular Weight |
371.3 g/mol |
IUPAC Name |
4-[1-(4-methylphenyl)tetrazol-5-yl]-5-[3-(trifluoromethyl)phenyl]-1,2-oxazole |
InChI |
InChI=1S/C18H12F3N5O/c1-11-5-7-14(8-6-11)26-17(23-24-25-26)15-10-22-27-16(15)12-3-2-4-13(9-12)18(19,20)21/h2-10H,1H3 |
InChI Key |
PPJLFNPGYPBAHE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(ON=C3)C4=CC(=CC=C4)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C3=C(ON=C3)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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